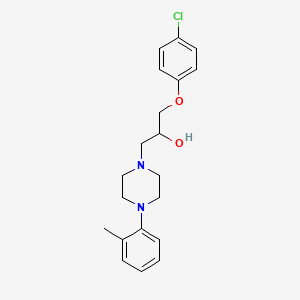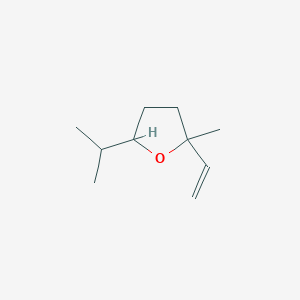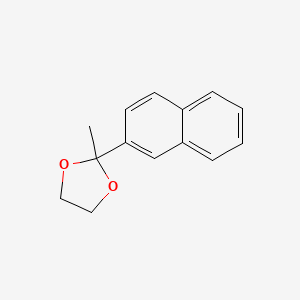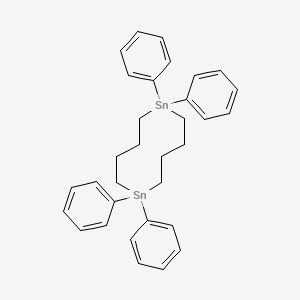
1,1,6,6-Tetraphenyl-1,6-distannecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetraphenyl-1,6-distannecane is a unique organotin compound characterized by its distinctive structure, which includes two tin atoms bonded to phenyl groups
Preparation Methods
The synthesis of 1,1,6,6-Tetraphenyl-1,6-distannecane typically involves the reaction between butane-1,4-diyl dimagnesium dibromide and diphenyltin dichloride . The reaction conditions often require careful control of temperature and solvent to ensure the successful formation of the desired product. The compound can be isolated and purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
1,1,6,6-Tetraphenyl-1,6-distannecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include halogens, organolithium compounds, and Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,6,6-Tetraphenyl-1,6-distannecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 1,1,6,6-Tetraphenyl-1,6-distannecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
1,1,6,6-Tetraphenyl-1,6-distannecane can be compared to other organotin compounds such as 1,1-diphenylstannacyclopentane . While both compounds contain tin atoms bonded to phenyl groups, this compound has a more complex structure, leading to different chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research Its unique structure and chemical properties make it a valuable subject of study in various fields, from chemistry to medicine
Properties
CAS No. |
68970-21-8 |
|---|---|
Molecular Formula |
C32H36Sn2 |
Molecular Weight |
658.0 g/mol |
IUPAC Name |
1,1,6,6-tetraphenyl-1,6-distannecane |
InChI |
InChI=1S/4C6H5.2C4H8.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;/h4*1-5H;2*1-4H2;; |
InChI Key |
USUOMOSNZAEPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




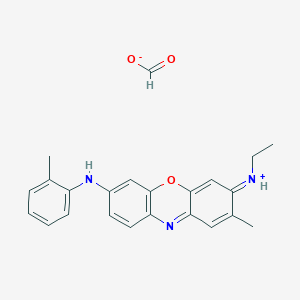
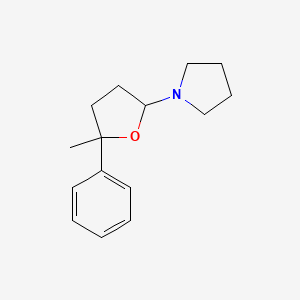
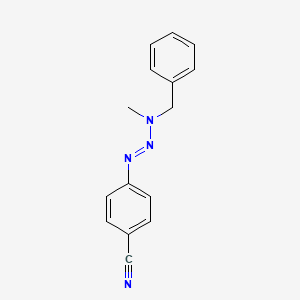
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
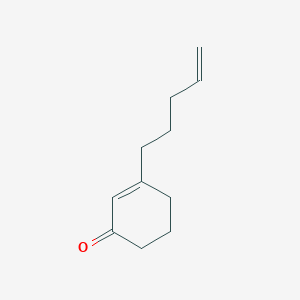
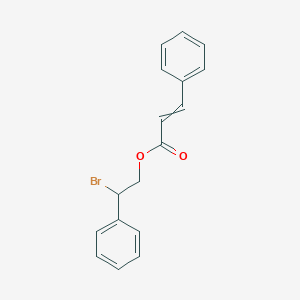
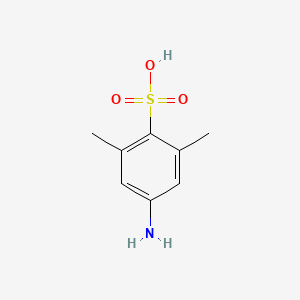
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
